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This document provides detailed application notes and protocols for the doping of erbium (Er)
in silicon (Si), a critical process for the development of silicon-based optoelectronic devices.
The incorporation of erbium into silicon enables light emission at the technologically significant
wavelength of 1.54 um, which aligns with the low-loss window of silica-based optical fibers.[1]
[2][3] This compatibility makes erbium-doped silicon a promising material for integrating
photonics with conventional CMOS technology, paving the way for on-chip optical
interconnects, light sources, and amplifiers.[2][4][5]

Introduction to Erbium in Silicon for Optoelectronics

Silicon's indirect bandgap fundamentally limits its efficiency as a light-emitting material.[2][3]
Doping silicon with erbium overcomes this limitation by utilizing the intra-4f shell transitions of
the Er3* ions, which are largely independent of the host material and temperature.[1][5] The
characteristic sharp and stable emission at 1.54 um from the transition between the first excited
state (*113/2) and the ground state (*l1s/2) of Er3* is ideal for telecommunications.[2][6][7]

The performance of erbium-doped silicon devices is highly dependent on the fabrication
process, including the method of erbium incorporation, the concentration of erbium and co-
dopants, and post-doping annealing treatments. Co-dopants such as oxygen are crucial for
enhancing the luminescence of erbium in silicon by increasing the fraction of optically active
Er3* ions and improving their local atomic environment.[4][8][9]
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Key Fabrication and Doping Techniques

Several techniques have been developed to introduce erbium into silicon. The choice of
method significantly impacts the resulting material properties and device performance. The
most common techniques are ion implantation, molecular beam epitaxy (MBE), and metal-
organic chemical vapor deposition (MOCVD).

lon Implantation

lon implantation is a widely used and versatile technique for introducing erbium into silicon with
precise control over the dose and depth profile.[10][11] This method allows for doping
concentrations that exceed the solid solubility limit of erbium in silicon.[12] Post-implantation
annealing is a critical step to repair the lattice damage induced by the implantation process and
to optically activate the erbium ions.[4][13]

Table 1: Typical Parameters for Erbium lon Implantation in Silicon

Parameter Value Reference
Erbium Implantation Energy 250 keV - 5 MeV [1105][14]
Erbium Fluence 8 x 1012 - 8 x 104 cm~2 [1]

Oxygen Co-implantation Dose 3.5x 101 - 1.4 x 10** O/cm? [11]
Annealing Temperature 600 °C - 1000 °C [1][13][14]
Annealing Duration 15 seconds - 30 minutes [1][11]
Resulting Er Concentration 3 x 10t -7 x 10%° Er/cm? [1]

Molecular Beam Epitaxy (MBE)

Molecular Beam Epitaxy allows for the growth of high-quality, single-crystal erbium-doped
silicon layers with precise control over the doping profile at the atomic level.[6][15] Co-doping
with oxygen during MBE growth has been shown to suppress erbium segregation and increase
the concentration of optically active erbium.[8]

Table 2: Typical Parameters for MBE Growth of Erbium-Doped Silicon
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Parameter Value Reference
Substrate Temperature 500 °C - 700 °C [8]

Silicon Growth Rate 0.1-05A/s

Erbium Source Temperature 900 °C - 1100 °C

Oxygen Partial Pressure 1x10-°-1x10~7 mbar [8]
Incorporated Er Concentration ~1.5 x 10%° Er/cm?3 [8]
Incorporated O Concentration ~4 x 101° O/cm? [8]

Experimental Protocols

Protocol for Erbium and Oxygen Co-Implantation in

Silicon

This protocol outlines the steps for doping silicon with erbium and oxygen using ion

implantation followed by rapid thermal annealing (RTA).

Materials and Equipment:

lon implanter

Rapid Thermal Annealing (RTA) system

Wafer cleaning solutions (e.g., RCA-1 and RCA-2)

Procedure:

o Wafer Cleaning:

High-purity erbium and oxygen sources for implanter

Silicon (100) wafers (Czochralski-grown recommended for higher oxygen content)

o Perform a standard RCA clean to remove organic and metallic contaminants from the

silicon wafer surface.
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o Finish with a dilute HF dip to remove the native oxide and hydrogen-passivate the surface.

Preamorphization (Optional but Recommended):

o To suppress channeling effects during implantation and enhance solid-phase epitaxial
regrowth, preamorphize the surface layer of the silicon wafer by implanting with Si* ions. A
typical condition is a dual implant of 5x10> Si*/cmz2 at 500 keV and 2x10%> Si*/cm? at 150
keV.

Erbium Implantation:

o Load the cleaned (and preamorphized) wafer into the ion implanter.

o Implant erbium ions at a desired energy and fluence. For example, implant with 250 keV
Er* to a fluence of 8x10'* cm=2,[1]

Oxygen Co-implantation:

o Without breaking vacuum if possible, perform oxygen co-implantation. The oxygen profile
should overlap with the erbium profile. A typical condition is implantation with 35 keV O+ to
a fluence of 5x10*> cm=2,

Solid-Phase Epitaxial Regrowth (for amorphized samples):

o Anneal the wafer at 600 °C for 30 minutes in a nitrogen atmosphere to recrystallize the
amorphized layer.[1]

Activation Annealing:

o Perform a rapid thermal anneal (RTA) at a higher temperature to optically activate the
erbium and reduce residual defects. A typical condition is 1000 °C for 15 seconds in a
nitrogen or argon ambient.[1]

Protocol for Photoluminescence (PL) Spectroscopy
Characterization

This protocol describes the procedure for measuring the photoluminescence spectrum of
erbium-doped silicon to verify the characteristic 1.54 um emission.
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Equipment:
e Laser source for excitation (e.g., Ar* laser at 514.5 nm or a tunable Ti:sapphire laser)[1]
o Cryostat for low-temperature measurements (e.g., liquid nitrogen or closed-cycle helium)
e Monochromator
» InGaAs detector (sensitive in the 1.54 um wavelength range)
e Lock-in amplifier and chopper for noise reduction
o Data acquisition system
Procedure:
e Sample Mounting:
o Mount the erbium-doped silicon sample in the cryostat.

o Evacuate the cryostat and cool the sample to the desired measurement temperature (e.g.,
77 K).[1]

o Optical Alignment:

o Align the laser beam to focus on the sample surface. A typical spot size is around 1 mm in
diameter.[1]

o Position the collection optics to efficiently gather the emitted light and focus it onto the
entrance slit of the monochromator.

o Data Acquisition:
o Modulate the laser beam using the optical chopper.
o Set the monochromator to scan the desired wavelength range (e.g., 1400 nm to 1650 nm).

o The signal from the InGaAs detector is fed into the lock-in amplifier, which is referenced to
the chopper frequency.
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o Record the output of the lock-in amplifier as a function of wavelength to obtain the PL
spectrum.

o Data Analysis:
o Identify the characteristic erbium-related peak at approximately 1.54 pum.[1]

o Analyze the peak intensity, linewidth, and any fine structure to assess the quality of the
erbium doping.

Visualizations

Experimental Workflow for Erbium Doping by lon
Implantation
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Caption: Workflow for Er doping of Si via ion implantation.
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Energy Transfer Pathway for Erbium Luminescence in
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Caption: Energy transfer for Er3* luminescence in silicon.
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Caption: Relationship between doping parameters and optical properties.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on erbium-doped

silicon.

Table 3: Optical Properties of Erbium-Doped Silicon
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Property Value Conditions Reference
Peak Emission Characteristic of Er3+
~1.54 pm [1][6]

Wavelength Ha3l2 = #l1s/2
Luminescence ]

o ) 0.33ms MBE-grown Si:Er [8]
Lifetime (without O2)
Luminescence ]

o ) 1.81 ms MBE-grown Si:Er.O [8][16]
Lifetime (with O2)
Internal Quantum Electrically excited Er

. >3x 107 . . [1]
Efficiency in Cz-Si
_ Two non-radiative
Thermal Quenching 6.6 meV and 47.4
back-transfer [13]

Activation Energy

meV

processes

Table 4: Performance of Erbium-Doped Silicon Light-Emitting Diodes (LEDs)

Device Structure /

Parameter Value . Reference
Conditions
) Observed at 77 Kand  Forward and reverse
Electroluminescence ) ) ) [4161[17]
Room Temperature biased p-n junctions
Er/O-doped Si planar
Threshold Current for )
] o ~6 mA (~0.8 A/cm?) LEDs with deep [10]
Stimulated Emission )
cooling process
o Room temperature,
Emission Rate (1x1 )
) ~5 x 108 photons/s CMOS compatible [71[18]
um2 device)
process on SOI
Conclusion

The doping of silicon with erbium represents a viable pathway toward the realization of silicon-

based optoelectronic integrated circuits. The protocols and data presented in these application

notes provide a foundation for researchers and scientists to fabricate and characterize erbium-
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doped silicon materials and devices. Successful implementation requires careful control over
the doping and annealing processes to maximize the concentration of optically active Er3* ions
and minimize non-radiative recombination pathways. Further research and development in this
area hold the potential to revolutionize optical communications and on-chip data transmission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. erbium.nl [erbium.nl]
o 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
o 3. researchgate.net [researchgate.net]

e 4. Erbium Doped Silicon for Light Emitting Devices | MRS Online Proceedings Library (OPL)
| Cambridge Core [cambridge.org]

» 5. Erbium doped silicon light emitters | IEEE Conference Publication | IEEE Xplore
[ieeexplore.ieee.org]

e 6. pubs.aip.org [pubs.aip.org]

e 7. Fully Integrated Silicon Photonic Erbium-Doped Nanodiode for Few Photon Emission at
Telecom Wavelengths | MDPI [mdpi.com]

o 8. erbium.nl [erbium.nl]

e 9. researchgate.net [researchgate.net]

e 10. OPG [opg.optica.org]

e 11. epj-conferences.org [epj-conferences.org]
e 12. dspace.mit.edu [dspace.mit.edu]

o 13. spiedigitallibrary.org [spiedigitallibrary.org]
e 14. erbium.nl [erbium.nl]

e 15. THE INFLUENCE OF THE ERBIUM ATOM ON THE OPTICAL PROPERTIES OF
EPITASIAL SILICON FILMS | Modern Science and Research [inlibrary.uz]

e 16. semanticscholar.org [semanticscholar.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1143583?utm_src=pdf-custom-synthesis
http://www.erbium.nl/wp-content/uploads/2016/08/Erbium_in_crystal_Si-optical_activation_excitation_and_concentration_limits_J_Appl_Phys_1995.pdf
https://discovery.ucl.ac.uk/id/eprint/149416/1/Kenyon_sst_ErSi_review.pdf
https://www.researchgate.net/publication/253360649_Erbium_in_silicon
https://www.cambridge.org/core/journals/mrs-online-proceedings-library-archive/article/abs/erbium-doped-silicon-for-light-emitting-devices/E908C73386F0A48732EBDDE96009CBE2
https://www.cambridge.org/core/journals/mrs-online-proceedings-library-archive/article/abs/erbium-doped-silicon-for-light-emitting-devices/E908C73386F0A48732EBDDE96009CBE2
https://ieeexplore.ieee.org/document/383396/
https://ieeexplore.ieee.org/document/383396/
https://pubs.aip.org/aip/apl/article/46/4/381/50482/1-54-m-electroluminescence-of-erbium-doped-silicon
https://www.mdpi.com/1996-1944/16/6/2344
https://www.mdpi.com/1996-1944/16/6/2344
http://www.erbium.nl/wp-content/uploads/2016/08/Incorporation_and_activation_of_Er_in_Si_using_molecular_beam_epitaxy_-_J_Appl_Phys_1996.pdf
https://www.researchgate.net/publication/232003726_Erbium_Implantation_in_Silicon_A_Way_Towards_Si-Based_Optoelectronics
https://opg.optica.org/prj/viewmedia.cfm?uri=prj-9-5-714&html=true
https://www.epj-conferences.org/articles/epjconf/pdf/2022/10/epjconf_eosam2022_01012.pdf
https://dspace.mit.edu/bitstream/handle/1721.1/36468/31359553-MIT.pdf?sequence=2&isAllowed=y
https://www.spiedigitallibrary.org/conference-proceedings-of-spie/3551/0000/Photoluminescence-measurement-on-erbium-doped-silicon/10.1117/12.317999.full
http://www.erbium.nl/wp-content/uploads/2016/08/Optical_doping_of_silicon_with_erbium_by_ion_implantation_-_Nucl_Instr_Meth_B_1993.pdf
https://inlibrary.uz/index.php/science-research/article/view/58220
https://inlibrary.uz/index.php/science-research/article/view/58220
https://www.semanticscholar.org/paper/1c026a9719280f761cdee8599648a2ae3bb2ceb4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 17. pubs.aip.org [pubs.aip.org]
o 18. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols for Erbium Doping of
Silicon in Optoelectronic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143583#doping-of-erbium-in-silicon-for-
optoelectronic-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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